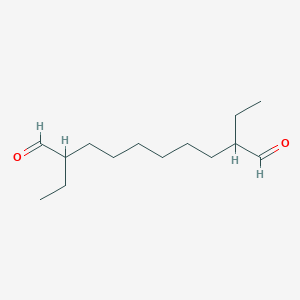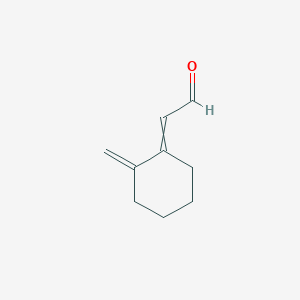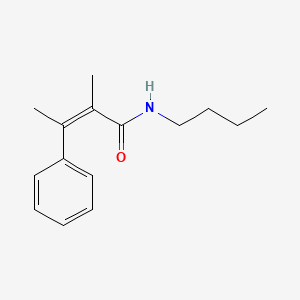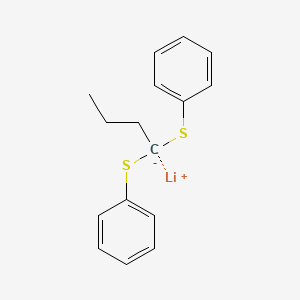![molecular formula C18H20N2O3S B14635834 2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide CAS No. 56752-93-3](/img/structure/B14635834.png)
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide is an organic compound with a complex structure that includes phenyl groups, a carbamoyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylethene with isopropyl isocyanate in the presence of a catalyst to form the carbamoyl intermediate. This intermediate is then reacted with sulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfonamide group is known to interact with specific amino acid residues, leading to changes in enzyme conformation and function.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl: Known for its use in antioxidant assays.
2-Phenyl-2-propanol: A derivative of cumene with applications in organic synthesis.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both carbamoyl and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
56752-93-3 |
|---|---|
Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethenylsulfonyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C18H20N2O3S/c1-14(2)19-18(21)20-24(22,23)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,19,20,21) |
InChI Key |
QLRZPAOBRKFEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)




![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)

![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)


